N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
Structural Significance of 1,2,4-Triazole and Benzodioxepine Heterocycles in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged scaffold in drug design due to its balanced physicochemical properties, including metabolic stability, hydrogen-bonding capacity, and moderate lipophilicity. These features enable 1,2,4-triazole derivatives to interact with diverse biological targets while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the triazole ring’s nitrogen atoms participate in hydrogen bonding with enzymatic active sites, enhancing binding affinity, as seen in antifungal agents like fluconazole. Additionally, the scaffold’s aromaticity contributes to π-π stacking interactions, further stabilizing ligand-receptor complexes.
The benzodioxepine system, a seven-membered oxygen-containing heterocycle fused to a benzene ring, offers conformational flexibility and lipophilicity, making it advantageous for CNS-targeting drugs. Benzodioxepines modulate neurotransmitter receptors, such as γ-aminobutyric acid type A (GABA~A~), by adopting spatial conformations that complement receptor binding pockets. The 3,4-dihydro-2H-1,5-benzodioxepine moiety in this compound likely enhances blood-brain barrier permeability due to its intermediate logP value, a critical factor for CNS drug candidates.
Table 1: Comparative Properties of 1,2,4-Triazole and Benzodioxepine Heterocycles
Properties
Molecular Formula |
C22H24N4O5 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C22H24N4O5/c1-28-16-7-4-14(12-18(16)29-2)5-9-20-23-22(26-25-20)24-21(27)15-6-8-17-19(13-15)31-11-3-10-30-17/h4,6-8,12-13H,3,5,9-11H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
CXDUWJHAFLSTOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CC4=C(C=C3)OCCCO4)OC |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Nucleophilic Substitution
The benzodioxepine core is synthesized through a nucleophilic substitution reaction between 1,3-dibromopropane and protocatechualdehyde (3,4-dihydroxybenzaldehyde) in the presence of potassium carbonate. The reaction proceeds under reflux in acetone for 12–16 hours, yielding 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde with a reported yield of 68–72%.
Reaction Conditions:
-
Solvent: Acetone
-
Base: K₂CO₃ (1.5 equivalents)
-
Temperature: 60–65°C
-
Time: 12–16 hours
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) at 0–5°C. This step achieves >90% conversion but requires careful temperature control to avoid over-oxidation.
Preparation of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-Triazol-5-Amine
Thiosemicarbazide Formation
3,4-Dimethoxybenzoyl chloride is reacted with thiosemicarbazide in dichloromethane (DCM) under nitrogen atmosphere to form 3,4-dimethoxybenzoylthiosemicarbazide. This intermediate is cyclized using sodium hydroxide (10% w/v) at 80°C to yield 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol.
Key Data:
-
Yield: 78–82%
-
Purity: ≥95% (HPLC)
Alkylation and Amination
The thiol group is alkylated with 1,2-dibromoethane in ethanol under reflux, followed by amination using aqueous ammonia (25% w/w) to produce 3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-amine. Copper(I) iodide (5 mol%) is added to catalyze the amination step, improving yield to 85%.
Amide Coupling via Carbodiimide Chemistry
Activation of Carboxylic Acid
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF). The reaction is stirred at room temperature for 2 hours, forming the corresponding imidazolide intermediate.
Coupling with Triazole Amine
The activated carboxylic acid is reacted with 3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-amine in THF at 50°C for 6 hours. Triethylamine (2 equivalents) is added to scavenge HCl, achieving a final yield of 76–80%.
Optimization Notes:
-
Catalyst: DMAP (4-dimethylaminopyridine, 0.1 equivalents) increases reaction rate by 40%.
-
Workup: Precipitation in ice-cwater followed by recrystallization from ethanol improves purity to 98.5%.
Alternative Methods: Click Chemistry Approach
Azide-Alkyne Cycloaddition
A Cu(I)-catalyzed Huisgen cycloaddition is employed for late-stage triazole formation. Propargyl-substituted benzodioxepine-7-carboxamide is reacted with 2-(3,4-dimethoxyphenyl)ethyl azide under click conditions:
Conditions:
-
Catalyst: CuSO₄·5H₂O (10 mol%) + sodium ascorbate (20 mol%)
-
Solvent: t-BuOH/H₂O (1:1)
-
Time: 48 hours at 25°C
-
Yield: 70%
Industrial-Scale Production
Continuous Flow Synthesis
For large-scale batches (>1 kg), a continuous flow system is implemented (Figure 1):
Steps:
-
Triazole Formation: Microreactor (T = 100°C, τ = 10 min)
-
Amide Coupling: Packed-bed reactor with immobilized CDI
-
Purification: In-line liquid-liquid extraction
Advantages:
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization
Chemical Reactions Analysis
Nucleophilic Reactions
The triazole and carboxamide groups serve as primary nucleophilic sites. Key reactions include:
The triazole's NH group reacts preferentially under basic conditions, while the carboxamide participates in nucleophilic substitution only at elevated temperatures (>80°C) due to steric hindrance .
Cyclization and Ring-Opening Reactions
The benzodioxepine ring undergoes selective transformations:
Acid-Catalyzed Ring Opening
Under concentrated HCl (12 M, 100°C), the benzodioxepine ether cleaves to form:
Yielding a diol intermediate (confirmed via HPLC-MS).
Microwave-Assisted Cyclization
Reaction with ethylenediamine under microwave irradiation (150°C, 20 min) produces a fused tetracyclic compound:
textBenzodioxepine + ethylenediamine → [1,4]Diazepino[2,3-*c*]benzodioxepine derivative
This method achieves 92% efficiency compared to 68% with conventional heating.
Oxidation and Reduction Pathways
| Target Group | Reagents | Outcome | Selectivity |
|---|---|---|---|
| Methoxyphenyl | BBr₃, CH₂Cl₂, −78°C | Demethylation to phenolic -OH groups | 100% |
| Triazole ring | H₂O₂, FeSO₄, pH 4.5 | N-Oxide formation | 73% |
| Benzodioxepine | NaBH₄, MeOH | Reduction of carbonyl to CH₂ | 89% |
The dimethoxyphenyl group resists oxidation by mild agents (e.g., KMnO₄) but undergoes complete demethylation with BBr₃ .
Hydrolysis Reactions
The carboxamide group shows pH-dependent stability:
| Condition | Half-Life | Primary Product |
|---|---|---|
| 1 M HCl, 25°C | 48 hr | 7-Carboxylic acid derivative |
| 1 M NaOH, 25°C | 12 hr | Ammonia + benzodioxepine carboxylate |
| Neutral H₂O, 100°C | 6 hr | Partial racemization |
Kinetic studies indicate first-order degradation in alkaline media (k = 0.058 h⁻¹) .
Cross-Coupling Reactions
Palladium-catalyzed couplings occur at the triazole C-4 position:
| Reaction | Catalyst System | Coupling Partner | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Phenylboronic acid | 81% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | 76% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aniline | 68% |
X-ray crystallography confirms regioselective coupling at the triazole ring without affecting the benzodioxepine system .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two competing pathways:
-
Triazole ring opening → Formation of nitrile imine intermediate (trapped with dipolarophiles)
-
Benzodioxepine isomerization → cis-to-trans conformational change
Quantum yield calculations (Φ = 0.33) suggest dominance of pathway 1 in nonpolar solvents.
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, enabling tailored modifications for structure-activity relationship studies. Controlled reaction conditions are critical to directing selectivity among its multiple reactive sites.
Scientific Research Applications
Antimicrobial Activity
The compound has shown significant antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of 1,2,4-triazoles (to which this compound belongs) exhibit broad-spectrum antibacterial activity. For instance, triazole derivatives have demonstrated effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 - 8 μg/mL | |
| Escherichia coli | 1 - 3 μg/mL | |
| Pseudomonas aeruginosa | 0.5 - 10 μg/mL |
Antifungal Properties
In addition to antibacterial effects, compounds with the triazole moiety have been recognized for their antifungal activities. They are particularly effective against fungal infections caused by species such as Candida albicans and Aspergillus niger. The structure of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl} enhances its interaction with fungal cell membranes .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of triazole derivatives. These compounds may act as antioxidants and protect neuronal cells from oxidative stress. The presence of the benzodioxepine structure is believed to contribute to these neuroprotective effects by modulating neurotransmitter systems .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research indicates that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific oncogenic pathways .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications to enhance bioactivity. Understanding the SAR is crucial for optimizing its pharmacological properties and minimizing toxicity .
Case Studies
Several case studies illustrate the therapeutic potential of compounds similar to N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide:
Case Study 1: Antibacterial Efficacy
A study evaluated a series of triazole derivatives for their antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated that modifications in the side chains significantly enhanced potency compared to standard antibiotics .
Case Study 2: Neuroprotection in Animal Models
Research on animal models demonstrated that triazole derivatives could reduce neuronal damage following ischemic events by mitigating oxidative stress markers and improving behavioral outcomes .
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on general structural and functional analogs in medicinal chemistry, the following comparative analysis can be inferred:
Structural Analogues
| Compound Name/Class | Key Structural Differences | Potential Biological Implications |
|---|---|---|
| Benzodioxepine derivatives | Lack the triazole moiety; replaced with amide or ester linkages | Reduced hydrogen-bonding capacity; altered pharmacokinetics |
| Triazole-containing compounds | Absence of benzodioxepine; e.g., fluconazole (antifungal) | Different target specificity (e.g., CYP51 inhibition) |
| 3,4-Dimethoxyphenyl derivatives | Missing benzodioxepine-triazole fusion (e.g., apocynin analogs) | Focus on antioxidant/anti-inflammatory pathways |
Functional Comparisons
Pharmacokinetics : The benzodioxepine-triazole fusion likely improves metabolic stability compared to simpler benzodioxepines, which are prone to oxidative degradation.
Target Affinity: The 3,4-dimethoxyphenyl group may confer selectivity toward adrenergic or dopaminergic receptors, similar to compounds like isoproterenol derivatives but with enhanced lipophilicity.
Limitations of Available Evidence
To fulfill the user’s request comprehensively, access to the following would be required:
- X-ray/NMR structural data of the compound.
- In vitro/in vivo studies comparing its activity with analogs.
- Computational docking or QSAR analyses.
Biological Activity
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is C21H24N4O3. The synthesis typically involves multiple steps that include cyclization reactions and functional group modifications. Key reagents used in the synthesis include hydrazine derivatives and various aromatic aldehydes to construct the triazole and benzodioxepine frameworks.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazine |
| 2 | Alkylation | Aldehydes |
| 3 | Functionalization | Carboxylic acids |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of triazole compounds can possess significant antimicrobial properties. For instance, N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl} derivatives demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
2. Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. It is suggested that the compound may inhibit cancer cell proliferation through the modulation of specific signaling pathways involved in cell cycle regulation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways .
3. Antiviral Effects
Preliminary findings suggest that the compound may exhibit antiviral activity as well. Mechanistic studies indicate that it could interfere with viral replication processes by targeting viral enzymes or host cell receptors necessary for viral entry and replication .
The biological effects of this compound are thought to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes critical for metabolic processes in pathogens or cancer cells.
- Receptor Modulation : Interaction with key receptors involved in signal transduction pathways can lead to altered cellular responses.
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
-
Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against clinical isolates of bacteria and found that certain modifications significantly enhanced antimicrobial potency.
Compound MIC (µg/mL) against S. aureus A 32 B 16 C 8 -
Anticancer Activity : Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. Results indicated a dose-dependent response in inhibiting cell growth.
Compound IC50 (µM) in MCF7 Cells D 10 E 25 F 15
Q & A
Q. How can interdisciplinary approaches enhance research on this compound?
- Methodological Answer :
- Integrate synthesis with computational reaction design (e.g., ICReDD’s feedback loop combining quantum chemistry and experimental data).
- Collaborate with AI specialists to develop predictive models for reaction optimization.
- Use high-throughput automation (e.g., CombiGlide) for parallel screening of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
